2,6-Diethylaniline hydrochloride
Overview
Description
2,6-Diethylaniline hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals, including dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2,6-Diethylaniline hydrochloride can be influenced by various environmental factors . These can include the pH of the environment, the presence of other substances, and the temperature. For example, the proximity of the ortho substituents in 2,6-Diethylaniline can twist the amide group out of the plane of the aromatic ring, thereby greatly reducing mesomerism between the ring and the nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diethylaniline hydrochloride can be synthesized through the alkylation of aniline with ethylene in the presence of a catalyst. The reaction typically involves the following steps:
Alkylation: Aniline is reacted with ethylene in the presence of a catalyst such as aluminum chloride or triethylaluminum. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the 2 and 6 positions.
Hydrolysis: The resulting 2,6-diethylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The catalyst recovery and recycling are also optimized to reduce waste and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
2,6-Diethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anesthetics and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
2,6-Diethylphenol: Similar structure but with a hydroxyl group instead of an amino group.
2,6-Diethylbenzoquinone: An oxidized form of 2,6-diethylaniline.
Uniqueness
2,6-Diethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups at the 2 and 6 positions enhances its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-diethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFIHFFLRASFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887903 | |
Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71477-82-2 | |
Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Diethylaniline hydrochloride in the synthesis of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline)?
A1: this compound serves as a crucial starting material in the synthesis. It first reacts with formalin in a condensation reaction to form 4,4'-methylene-bis-(2,6-diethylaniline). This intermediate product then undergoes chlorination to yield the final product, 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). []
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